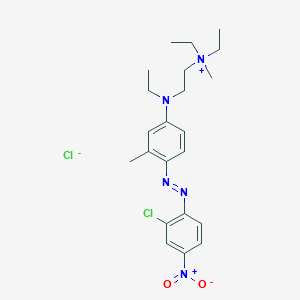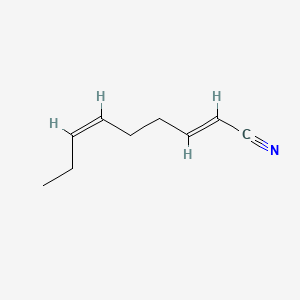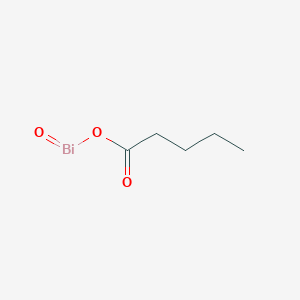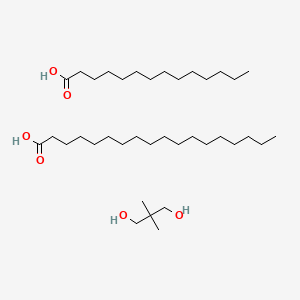
2,2-Dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropane-1,3-diol, octadecanoic acid, and tetradecanoic acid are organic compounds with distinct chemical properties and applications. 2,2-Dimethylpropane-1,3-diol, also known as neopentyl glycol, is a diol with two hydroxyl groups. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid. Tetradecanoic acid, also known as myristic acid, is another saturated fatty acid. These compounds are used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1,3-diol: This compound is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, creating the intermediate hydroxypivaldehyde.
Octadecanoic Acid: Stearic acid is typically obtained from animal fats and oils through a process called saponification, followed by hydrogenation.
Tetradecanoic Acid: Myristic acid is commonly extracted from nutmeg butter, palm oil, and coconut oil through hydrolysis and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropane-1,3-diol: This compound undergoes esterification reactions with carboxylic acids to form esters.
Octadecanoic Acid: Stearic acid can undergo hydrogenation, esterification, and saponification reactions.
Tetradecanoic Acid: Myristic acid undergoes similar reactions to stearic acid, including esterification and saponification.
Common Reagents and Conditions
2,2-Dimethylpropane-1,3-diol: Common reagents include carboxylic acids, inorganic acids, and oxidizing agents.
Octadecanoic Acid: Common reagents include hydrogen, alcohols, and bases for saponification.
Tetradecanoic Acid: Similar to stearic acid, common reagents include alcohols and bases.
Major Products
2,2-Dimethylpropane-1,3-diol: Major products include esters and aldehydes.
Octadecanoic Acid: Major products include stearates and soaps.
Tetradecanoic Acid: Major products include myristates and soaps.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropane-1,3-diol, octadecanoic acid, and tetradecanoic acid have various applications in scientific research:
2,2-Dimethylpropane-1,3-diol: Used in the synthesis of polyesters, paints, lubricants, and plasticizers.
Octadecanoic Acid: Used in the production of soaps, cosmetics, and detergents.
Tetradecanoic Acid: Used in the production of surfactants, emulsifiers, and as a component in cosmetics and personal care products.
Mecanismo De Acción
2,2-Dimethylpropane-1,3-diol: Acts as a stabilizing agent in polyesters by forming strong ester bonds that enhance the material’s resistance to heat, light, and water.
Octadecanoic Acid: Functions as a surfactant and emulsifier by reducing surface tension and stabilizing emulsions.
Tetradecanoic Acid: Similar to stearic acid, it acts as a surfactant and emulsifier.
Comparación Con Compuestos Similares
Similar Compounds: Pentaerythritol, trimethylolethane, and trimethylolpropane are similar to 2,2-dimethylpropane-1,3-diol in terms of their use in polyesters and plasticizers.
Uniqueness: 2,2-Dimethylpropane-1,3-diol is unique due to its ability to form stable esters that enhance the properties of polyesters.
Propiedades
Número CAS |
68585-01-3 |
|---|---|
Fórmula molecular |
C37H76O6 |
Peso molecular |
617.0 g/mol |
Nombre IUPAC |
2,2-dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H28O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);6-7H,3-4H2,1-2H3 |
Clave InChI |
TYDFSJLGEFLLHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


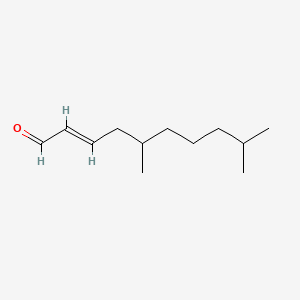

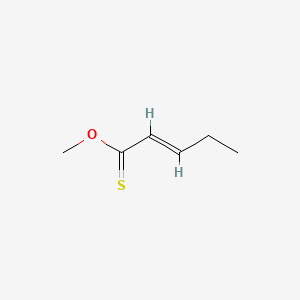


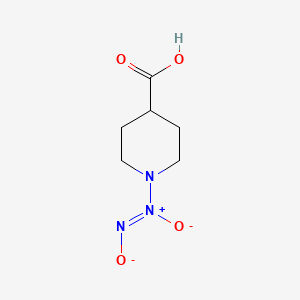
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

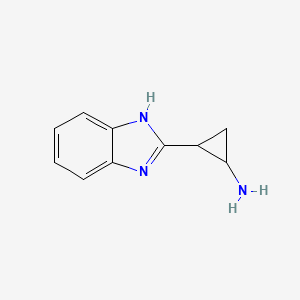
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)

